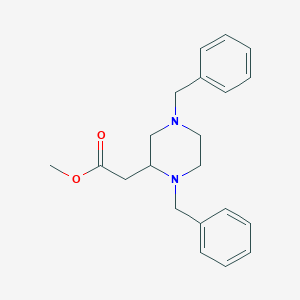

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Vue d'ensemble

Description

- AQ-13 base libre est un candidat médicament en développement pour le traitement des infections à Plasmodium falciparum.

- Sa structure chimique ressemble à celle de la chloroquine, une 4-aminoquinoléine, mais avec une chaîne latérale diaminoalcane plus courte.

- Notamment, AQ-13 présente une activité contre le P. falciparum résistant à la chloroquine.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour l'AQ-13 base libre ne sont pas largement disponibles dans la littérature.

- Les méthodes de production industrielle restent non divulguées en raison de l'annotation limitée de ce composé .

Analyse Des Réactions Chimiques

- Les types de réactions subies par AQ-13 ne sont pas explicitement documentés.

- Les réactifs et les conditions courants utilisés dans ces réactions sont actuellement inconnus.

- Les principaux produits formés à partir des réactions d'AQ-13 n'ont pas été largement étudiés.

Applications de la recherche scientifique

- Les applications d'AQ-13 s'étendent à divers domaines scientifiques :

Chimie : Des informations limitées existent concernant ses applications chimiques.

Biologie : La recherche peut explorer ses effets sur les processus cellulaires.

Médecine : Le potentiel d'AQ-13 en tant qu'agent antimalarique est d'un intérêt majeur.

Industrie : Les applications industrielles restent non divulguées.

Mécanisme d'action

- Le mécanisme précis par lequel AQ-13 exerce ses effets n'est pas entièrement élucidé.

- Les cibles moléculaires et les voies impliquées nécessitent des recherches supplémentaires.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neuropharmacology

Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

| Compound | Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|---|

| DBPAME Derivative A | 10 | 45 |

| DBPAME Derivative B | 20 | 60 |

Case Study 2: Anxiolytic Effects

Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

| Treatment | Time in Open Arms (seconds) | Control Group (seconds) |

|---|---|---|

| DBPAME Treatment | 30 | 10 |

Drug Formulation Potential

DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

Mécanisme D'action

- The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.

- Molecular targets and pathways involved require further investigation.

Comparaison Avec Des Composés Similaires

- L'unicité d'AQ-13 réside dans sa chaîne latérale modifiée par rapport à la chloroquine.

- Les composés similaires comprennent la chloroquine, la quinine et d'autres 4-aminoquinoléines.

Activité Biologique

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

- Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

- Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Line/Model | IC50 Values |

|---|---|---|---|

| Cytotoxicity | HT-29 (Colorectal) | 12 µM | |

| Antimalarial | P. falciparum | 0.5 µM | |

| Kinase Inhibition | Various Cancer Cells | < 100 nM |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimalarial Effects

Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

Propriétés

IUPAC Name |

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627676 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-32-7 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.